methyl 2-amino-3-(1H-indol-3-yl)-2-methylpropanoate
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Overview
Description
Molecular Structure Analysis
The molecular formula of “methyl 2-amino-3-(1H-indol-3-yl)-2-methylpropanoate” is C12H14O2N2 . The compound has a molecular weight of 218.25 g/mol . The structure of this compound includes an indole moiety, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .
Chemical Reactions Analysis
While specific chemical reactions involving “methyl 2-amino-3-(1H-indol-3-yl)-2-methylpropanoate” are not available, it’s worth noting that indole derivatives have been used in various chemical reactions to synthesize novel organic compounds .
Physical And Chemical Properties Analysis
The physical and chemical properties of “methyl 2-amino-3-(1H-indol-3-yl)-2-methylpropanoate” include a boiling point of 447.9±35.0 °C at 760 mmHg, a flash point of 224.7±25.9 °C, and a polar surface area of 82 Å .
Scientific Research Applications
Branched Chain Aldehydes in Foods
Methyl 2-amino-3-(1H-indol-3-yl)-2-methylpropanoate, through its indole component, is linked to the production and breakdown of branched aldehydes like 2-methyl propanal and 2- and 3-methyl butanal, which are significant for the flavor in various food products. The conversion of amino acids into these aldehydes, both in fermented and non-fermented products, is crucial for flavor control. This synthesis and degradation process, particularly the formation of 3-methyl butanal, is essential for achieving desired levels of flavor compounds in food items (Smit, Engels, & Smit, 2009).
Indole Synthesis and Applications
The indole structure within methyl 2-amino-3-(1H-indol-3-yl)-2-methylpropanoate is foundational in organic synthesis, particularly for creating indole alkaloids like lysergic acid and vincristine. These compounds have significantly inspired chemists to develop new methods for indole synthesis, highlighting its crucial role in medicinal chemistry and drug development. The classification of indole synthesis strategies provides a structured approach to exploring new methods for constructing the indole nucleus, contributing to advancements in pharmaceuticals and organic chemistry (Taber & Tirunahari, 2011).
Role in Pharmacological Applications
The indole moiety, integral to methyl 2-amino-3-(1H-indol-3-yl)-2-methylpropanoate, is a critical scaffold in pharmaceuticals due to its involvement in various biological activities such as antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties. This underlines the significance of indole and its derivatives as key structures in drug discovery and development, offering a versatile substrate for synthesizing new bioactive molecules with potential therapeutic applications (Farooq & Ngaini, 2019).
Future Directions
properties
IUPAC Name |
methyl 2-amino-3-(1H-indol-3-yl)-2-methylpropanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-13(14,12(16)17-2)7-9-8-15-11-6-4-3-5-10(9)11/h3-6,8,15H,7,14H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCUNGDZWHFRBBP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CNC2=CC=CC=C21)(C(=O)OC)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60963809 |
Source
|
Record name | Methyl alpha-methyltryptophanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60963809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-amino-3-(1H-indol-3-yl)-2-methylpropanoate | |
CAS RN |
4734-08-1 |
Source
|
Record name | Methyl alpha-methyltryptophanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60963809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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